

What are the physical and chemical properties of Hydroxylamine sulfate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxylamine sulfate*

Cat. No.: *B7799304*

[Get Quote](#)

Hydroxylamine Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine sulfate, with the chemical formula $(\text{NH}_2\text{OH})_2\cdot\text{H}_2\text{SO}_4$, is an inorganic salt of significant interest across various scientific disciplines, including pharmaceuticals, organic synthesis, and materials science. It serves as a potent reducing agent and a versatile building block in the synthesis of a wide array of compounds. This technical guide provides an in-depth overview of the physical and chemical properties of **hydroxylamine sulfate**, complete with experimental methodologies and visual representations of its core chemical processes.

Physical Properties

Hydroxylamine sulfate is a white, odorless, crystalline solid.^{[1][2][3][4]} It is stable under normal conditions but is hygroscopic and sensitive to air.^[5] The following table summarizes its key physical properties.

Property	Value	References
Molecular Formula	(NH ₂ OH) ₂ ·H ₂ SO ₄	[2]
Molecular Weight	164.14 g/mol	[1][2]
Appearance	White crystalline solid/powder	[2][3][4]
Melting Point	Decomposes at approximately 170-177 °C	[3][4][5]
Boiling Point	Decomposes	[1]
Density / Specific Gravity	1.86 - 1.88 g/cm ³	[4][6]
Solubility in Water	329 g/L at 20 °C	[5][7]
pH	3.6 (10 g/L solution at 20 °C)	[5][8]
Vapor Pressure	0.001 Pa at 20 °C	[7][8]

Chemical Properties

Hydroxylamine sulfate is primarily recognized for its reducing capabilities and its role in the formation of oximes and hydroxamic acids.[4][9] Its reactivity is largely attributed to the hydroxylamine moiety.

Decomposition: Upon heating, **hydroxylamine sulfate** decomposes. The decomposition is exothermic above 138 °C and becomes most vigorous at 177 °C.[3] The presence of metals, particularly copper and its alloys, can catalyze this decomposition.[3] The decomposition products can include sulfur trioxide, nitrous oxide, water, and ammonia.[1]

Reactivity with Organic Compounds: A cornerstone of its utility in organic synthesis is its reaction with aldehydes and ketones to form oximes.[4][9] It also reacts with acid chlorides to yield hydroxamic acids.[4][9] These reactions are fundamental in the production of various pharmaceuticals and other fine chemicals.

Stability: The compound is stable under cool, dry conditions.[3] However, it can decompose explosively in the presence of strong bases or when heated.[5] It is also incompatible with strong oxidizing agents, copper, and copper alloys.[5]

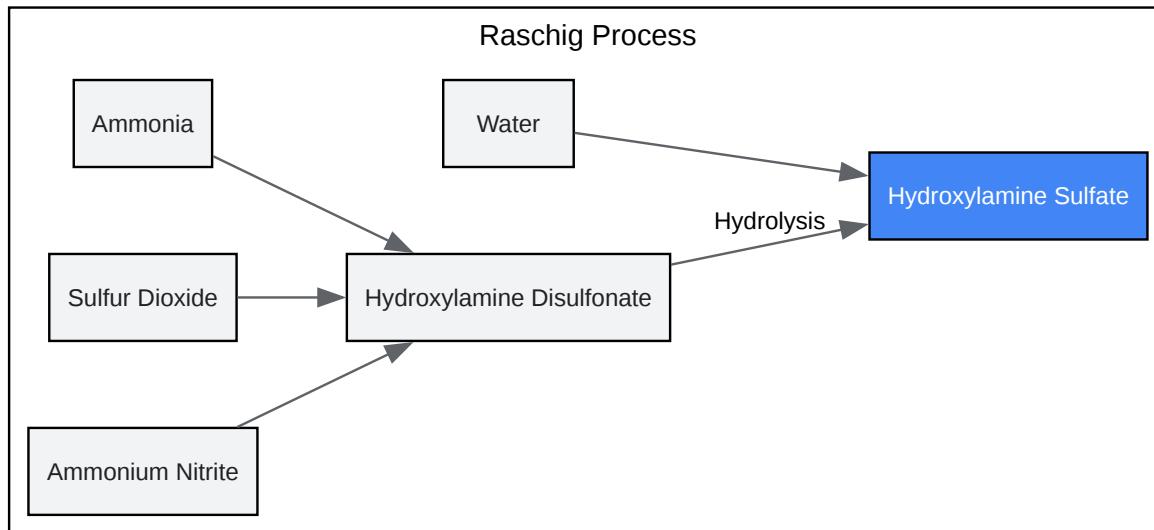
Experimental Protocols

The determination of the physical and chemical properties of **hydroxylamine sulfate** relies on standardized experimental procedures. Below are methodologies for key experiments.

1. Determination of Melting Point (Decomposition Temperature):

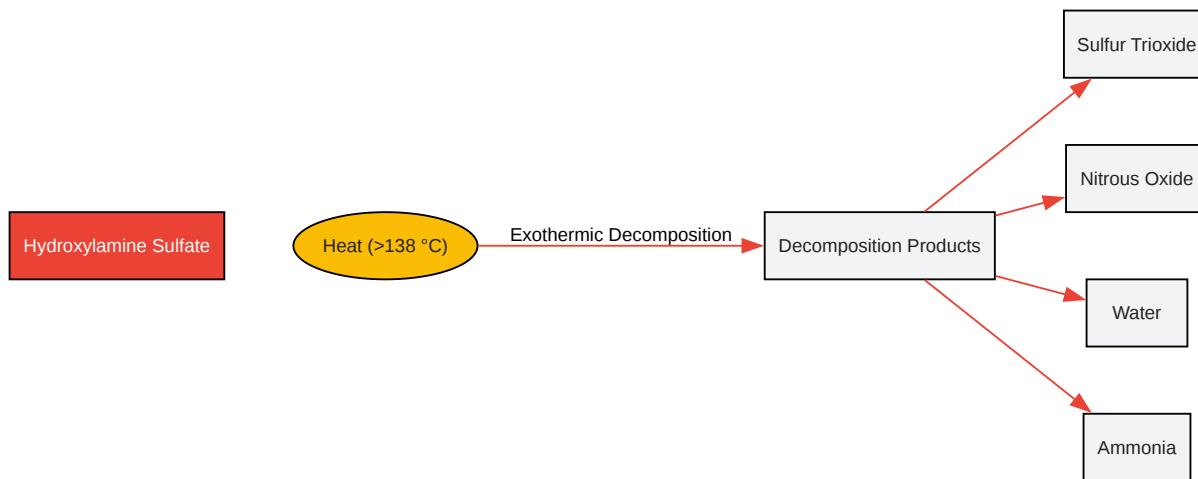
- Methodology: The melting point, which is coincident with its decomposition temperature, can be determined using Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) as outlined in ASTM E794.
- Procedure Outline:
 - A small, precisely weighed sample (1-15 mg) of **hydroxylamine sulfate** is placed in a clean specimen capsule.
 - The sample is heated at a controlled rate in a furnace.
 - The difference in heat flow (DSC) or temperature (DTA) between the sample and a reference material is continuously monitored and recorded.
 - The onset of the endothermic peak in the heating curve corresponds to the melting/decomposition temperature.

2. Determination of Density:


- Methodology: The density of solid **hydroxylamine sulfate** can be determined by the displacement method as described in ASTM D792.
- Procedure Outline:
 - A sample of the solid plastic is weighed in the air.
 - The sample is then immersed in a liquid of known density (typically water) and its apparent weight upon immersion is determined.
 - The specific gravity and density are then calculated from the difference in weights.

3. Determination of Water Solubility:

- Methodology: The flask method, as described in OECD Guideline 105, is suitable for determining the water solubility of **hydroxylamine sulfate**.
- Procedure Outline:
 - An excess amount of **hydroxylamine sulfate** is added to a known volume of water in a flask.
 - The mixture is agitated at a constant temperature (e.g., 20 °C) until saturation is reached.
 - The solution is then filtered to remove any undissolved solid.
 - The concentration of **hydroxylamine sulfate** in the clear aqueous phase is determined by a suitable analytical method (e.g., titration or spectroscopy).


Visualizations

To further elucidate the chemical processes involving **hydroxylamine sulfate**, the following diagrams illustrate its synthesis and decomposition pathways.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Hydroxylamine Sulfate** via the Raschig Process.

[Click to download full resolution via product page](#)

Caption: Thermal Decomposition Pathway of **Hydroxylamine Sulfate**.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **hydroxylamine sulfate**, tailored for professionals in research and drug development. The summarized data, outlined experimental protocols based on international standards, and clear visualizations of its synthesis and decomposition offer a comprehensive resource for understanding and utilizing this important chemical compound. Proper handling and storage, with attention to its reactivity and stability, are crucial for its safe and effective application in the laboratory and in industrial processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. file.yizimg.com [file.yizimg.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 5. Raschig hydroxylamine process - Wikipedia [en.wikipedia.org]
- 6. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 7. Production of Hydroxylamine - Chempedia - LookChem [lookchem.com]
- 8. oecd.org [oecd.org]
- 9. Hydroxylamine - Sciencemadness Wiki [sciemadness.org]
- To cite this document: BenchChem. [What are the physical and chemical properties of Hydroxylamine sulfate?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7799304#what-are-the-physical-and-chemical-properties-of-hydroxylamine-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com